molecular formula C10H19NO2 B7862220 2-[(1-Cyclohexylethyl)amino]acetic acid

2-[(1-Cyclohexylethyl)amino]acetic acid

Cat. No.: B7862220
M. Wt: 185.26 g/mol
InChI Key: JYRSJAODXORCJO-UHFFFAOYSA-N
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Description

2-[(1-Cyclohexylethyl)amino]acetic acid is a chemical compound with a molecular structure that includes a cyclohexylethyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid typically involves the reaction of cyclohexylethylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, and may require the presence of a base to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Cyclohexylethyl)amino]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of 2-[(1-Cyclohexylethyl)amino]ethanol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Cyclohexylethyl)amino]acetic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a component in pharmaceutical formulations.

  • Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(1-Cyclohexylethyl)amino]acetic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The specific molecular targets and pathways would vary based on the application and context in which the compound is used.

Comparison with Similar Compounds

2-[(1-Cyclohexylethyl)amino]acetic acid can be compared to other similar compounds, such as:

  • 2-[(1-Phenylethyl)amino]acetic acid: Similar structure but with a phenylethyl group instead of cyclohexylethyl.

  • 2-[(1-Methylpropyl)amino]acetic acid: Different alkyl group attached to the amino acid backbone.

  • 2-[(1-Cyclohexylethyl)amino]ethanol: Similar structure but with an additional hydroxyl group.

Uniqueness: The presence of the cyclohexylethyl group in this compound provides unique chemical and physical properties compared to other similar compounds, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(1-cyclohexylethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRSJAODXORCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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